molecular formula C20H25NO2 B1664378 Adiphenine CAS No. 64-95-9

Adiphenine

Cat. No.: B1664378
CAS No.: 64-95-9
M. Wt: 311.4 g/mol
InChI Key: JGOAIQNSOGZNBX-UHFFFAOYSA-N
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Description

Adiphenine is a chemical compound known for its antispasmodic and local anesthetic properties. It is primarily used to alleviate muscle spasms and reduce gastrointestinal tract motility. The compound’s IUPAC name is 2-(Diethylamino)ethyl diphenylacetate, and it has a molecular formula of C20H25NO2 .

Preparation Methods

Adiphenine can be synthesized through various chemical routes. One common method involves the esterification of diphenylacetic acid with 2-(diethylamino)ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Adiphenine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert this compound into its amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester functional group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Adiphenine has a wide range of scientific research applications:

Mechanism of Action

Adiphenine exerts its effects by inhibiting nicotinic acetylcholine receptors, which are involved in muscle contraction and neurotransmission. By blocking these receptors, this compound reduces muscle spasms and decreases gastrointestinal motility. The compound also affects the central nervous system, leading to its local anesthetic properties .

Comparison with Similar Compounds

Adiphenine is similar to other antispasmodic and local anesthetic compounds such as dicycloverine and proadifen. this compound is unique in its specific inhibition of nicotinic acetylcholine receptors and its dual action as both an antispasmodic and local anesthetic. Other similar compounds include:

Properties

IUPAC Name

2-(diethylamino)ethyl 2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOAIQNSOGZNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022561
Record name Adiphenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64-95-9
Record name Adiphenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adiphenine [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adiphenine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15795
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Record name Adiphenine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adiphenine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.545
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Record name ADIPHENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKG6OR043Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name ADIPHENINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3282
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Crystals. MP: 113-114 °C; Readily soluble in water; very sparingly soluble in alcohol, ether /Hydrochloride/
Record name ADIPHENINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3282
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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